2-Fluoro-4-(methylthio)-3-pyridinemethanol chemical structure and physical properties
2-Fluoro-4-(methylthio)-3-pyridinemethanol chemical structure and physical properties
An In-Depth Technical Guide to 2-Fluoro-4-(methylthio)-3-pyridinemethanol for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. The resulting analogues often exhibit enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1] 2-Fluoro-4-(methylthio)-3-pyridinemethanol is a functionalized pyridine derivative that embodies this principle, offering a unique combination of reactive sites and structural motifs. The presence of a fluorine atom, a methylthio group, and a primary alcohol on the pyridine core makes this compound a versatile building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical structure, physical properties, a plausible synthetic route, potential applications in drug discovery, and essential safety information.
Chemical Structure and Identifiers
2-Fluoro-4-(methylthio)-3-pyridinemethanol is a substituted pyridine with the molecular formula C7H8FNOS.[2] Its structure features a pyridine ring substituted at the 2-position with a fluorine atom, at the 3-position with a hydroxymethyl group, and at the 4-position with a methylthio group.
Table 1: Chemical Identifiers for 2-Fluoro-4-(methylthio)-3-pyridinemethanol
| Identifier | Value | Source |
| IUPAC Name | (2-fluoro-4-(methylthio)pyridin-3-yl)methanol | |
| CAS Number | 1809161-48-5 | [2] |
| Molecular Formula | C7H8FNOS | [2] |
| Molecular Weight | 173.21 g/mol | [2] |
| Canonical SMILES | CSC1=C(CO)C(F)=NC=C1 |
Physical and Chemical Properties
Detailed experimental data for the physical properties of 2-Fluoro-4-(methylthio)-3-pyridinemethanol are not extensively reported in the literature. However, by examining related compounds, we can infer a likely profile.
Table 2: Physical Properties of 2-Fluoro-4-(methylthio)-3-pyridinemethanol and Related Compounds
| Property | 2-Fluoro-4-(methylthio)-3-pyridinemethanol (Predicted/Inferred) | Related Compound Data | Source |
| Appearance | Likely a solid at room temperature | (6-fluoropyridin-3-yl)methanol is a white crystalline powder.[3] | [3] |
| Melting Point | Not available | 55-59 °C for (6-fluoropyridin-3-yl)methanol.[3] | [3] |
| Boiling Point | >200 °C (estimated) | 222.5 ± 40.0 °C for 2-Chloro-3-fluoro-4-(methylthio)pyridine.[4] | [4] |
| Solubility | Likely soluble in organic solvents like methanol, ethanol, and dichloromethane; low solubility in water. | (6-fluoropyridin-3-yl)methanol has low solubility in water but is soluble in some organic solvents.[3] | [3] |
| pKa | The pyridine nitrogen is expected to be basic, with a pKa likely lower than pyridine itself due to the electron-withdrawing fluorine atom. | A comprehensive pKa table for various pyridines is available for reference.[5] | [5] |
Synthesis and Reactivity
Proposed Synthetic Workflow
The synthesis could commence from a suitable precursor, such as 2-fluoro-4-(methylthio)pyridine-3-carboxylic acid. The reduction of the carboxylic acid to the primary alcohol would be the key transformation.
Caption: Proposed synthetic workflow for 2-Fluoro-4-(methylthio)-3-pyridinemethanol.
Hypothetical Experimental Protocol
Objective: To synthesize 2-Fluoro-4-(methylthio)-3-pyridinemethanol via the reduction of 2-fluoro-4-(methylthio)pyridine-3-carboxylic acid.
Materials:
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2-fluoro-4-(methylthio)pyridine-3-carboxylic acid
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Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃-THF)
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Anhydrous tetrahydrofuran (THF)
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Distilled water
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1 M Hydrochloric acid
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Saturated sodium bicarbonate solution
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate
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Ethyl acetate
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Silica gel for column chromatography
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 2-fluoro-4-(methylthio)pyridine-3-carboxylic acid in anhydrous THF.
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Cool the suspension to 0 °C using an ice bath.
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Slowly add a solution of the reducing agent (e.g., BH₃-THF in THF or a suspension of LiAlH₄ in THF) to the stirred suspension via the dropping funnel.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess reducing agent by the slow, dropwise addition of water, followed by 1 M HCl.
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Filter the resulting mixture, and extract the filtrate with ethyl acetate.
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Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by silica gel column chromatography to afford pure 2-Fluoro-4-(methylthio)-3-pyridinemethanol.
Applications in Research and Drug Development
While specific biological activities of 2-Fluoro-4-(methylthio)-3-pyridinemethanol have not been explicitly documented, its structural features suggest significant potential in drug discovery. The incorporation of fluorine into pyridine-based molecules is a well-established strategy to enhance drug potency, selectivity, and metabolic stability.[1]
Fluorinated pyridine derivatives have shown a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, and anti-Alzheimer's properties.[1] The parent, non-fluorinated compound, 3-pyridinemethanol, is known to act as a vasodilator and antilipemic agent.[6]
The unique combination of a fluorine atom (for metabolic stability and binding interactions), a methylthio group (which can be a site for metabolism or further functionalization), and a hydroxymethyl group (a handle for further synthetic elaboration) makes 2-Fluoro-4-(methylthio)-3-pyridinemethanol a promising scaffold for the development of novel therapeutics.
Sources
- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1809161-48-5|2-Fluoro-4-(methylthio)-3-pyridinemethanol|BLD Pharm [bldpharm.com]
- 3. chembk.com [chembk.com]
- 4. 2-Chloro-3-fluoro-4-(methylthio)pyridine | 1826110-14-8 [m.chemicalbook.com]
- 5. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
